(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one
Brand Name:
Vulcanchem
CAS No.:
107580-81-4
VCID:
VC20771749
InChI:
InChI=1S/C20H32O2/c1-2-3-4-9-14-19-15-10-7-5-6-8-11-17-20(21)22-18-13-12-16-19/h7-8,10-13,19H,2-6,9,14-18H2,1H3/b10-7-,11-8-,13-12-
SMILES:
CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1
Molecular Formula:
C20H32O2
Molecular Weight:
304.5 g/mol
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one
CAS No.: 107580-81-4
Cat. No.: VC20771749
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107580-81-4 |
|---|---|
| Molecular Formula | C20H32O2 |
| Molecular Weight | 304.5 g/mol |
| IUPAC Name | (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one |
| Standard InChI | InChI=1S/C20H32O2/c1-2-3-4-9-14-19-15-10-7-5-6-8-11-17-20(21)22-18-13-12-16-19/h7-8,10-13,19H,2-6,9,14-18H2,1H3/b10-7-,11-8-,13-12- |
| Standard InChI Key | AQAGCHUHSHTBLP-AFBJXSTISA-N |
| Isomeric SMILES | CCCCCCC1C/C=C\CC/C=C\CC(=O)OC/C=C\C1 |
| SMILES | CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1 |
| Canonical SMILES | CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator